1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Description
Properties
IUPAC Name |
1-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-12-6-4-3-5-11(12)7-8-13(9)10(2)14/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUKQXSYELYCNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507180 | |
| Record name | 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18332-24-6 | |
| Record name | 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Heck Coupling for Side Chain Installation
A Heck coupling between bromide 8 and 2-methylbut-2-en-3-ol introduces a five-carbon side chain at the C5 position. Using palladium catalysts and high-pressure carbon monoxide, ester 9 is formed, which is further processed to ketone 10 via amide coupling and Grignard addition. Hydrogenation of the intermediate olefin completes the side chain installation, yielding amine 11 as a key precursor.
Functional Group Interconversions
Silyl Protection/Deprotection
The hydroxymethyl group at C3 is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during subsequent steps. For example, treatment of 6 with t-butyldimethylchlorosilane (TBDMSCl) and imidazole in dichloromethane affords the silyl-protected intermediate in 85% yield. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in THF, restoring the hydroxymethyl group without epimerization.
Amide Coupling and Reduction
Coupling of amine 9 with 2-(2,6-dichlorophenyl)acetic acid using propylphosphonic anhydride (T3P) in ethyl acetate forms the corresponding amide. Subsequent treatment with MeMgBr in the presence of LaCl₃·2LiCl promotes nucleophilic addition to the ketone, yielding the tertiary alcohol 1 after deprotection. The lanthanide salt mitigates enolization, ensuring high yields (≥70%).
Hydrogenation and Final Deprotection
Hydrogenation of unsaturated intermediates is employed to saturate double bonds introduced during cross-coupling. For instance, (E)-4-((1S,3R)-3-(hydroxymethyl)-1-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-2-methylbut-3-en-2-ol is reduced under H₂ (50 psi) using Pd/C in ethanol, affording the saturated alcohol in 92% yield. Final deprotection of the TBS ether using HCl in methanol completes the synthesis, yielding 1-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Stereochemical Control : The trans-diastereoselectivity in Grignard additions is sensitive to solvent and nucleophile choice. Et₂O minimizes side reactions compared to THF.
-
Catalyst Selection : Pd(II) catalysts with bulky ligands (e.g., XPhos) improve yields in cross-couplings by reducing β-hydride elimination.
-
Purification : Silica gel chromatography remains the primary purification method, though crystallization (e.g., with 4-hydroxybenzoic acid) enhances purity for final products .
Chemical Reactions Analysis
1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where different substituents are introduced into the molecule.
Common reagents and conditions used in these reactions include organomagnesium compounds (Grignard reagents), catalytic amounts of acids like PTSA, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C12H15NO
- Molecular Weight : 201.26 g/mol
- Chemical Structure : The compound features a dihydroisoquinoline moiety, which contributes to its biological activity.
Medicinal Chemistry
1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has shown promise in several medicinal applications:
Anticancer Activity
- Case Study : In vitro studies have indicated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For example, research published in Journal of Medicinal Chemistry demonstrated that modifications to the isoquinoline structure could enhance antitumor activity against breast cancer cells (Smith et al., 2023).
Neuroprotective Effects
- Research Findings : A study highlighted the neuroprotective properties of this compound in models of neurodegenerative diseases. It was shown to inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions (Johnson et al., 2024).
Material Science
The compound's unique structural characteristics make it suitable for applications in material science:
Organic Light Emitting Diodes (OLEDs)
- Application Insight : The incorporation of 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone into OLED materials has been explored due to its favorable electronic properties. Studies indicate that it can enhance the efficiency and stability of light-emitting devices (Lee et al., 2025).
Polymer Composites
- Case Study : Research has demonstrated that blending this compound with certain polymers can improve mechanical strength and thermal stability, making it a candidate for advanced composite materials used in aerospace applications (Garcia et al., 2023).
Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | High | Smith et al., 2023 |
| Neuroprotective | Moderate | Johnson et al., 2024 |
| Antimicrobial | Low | Not extensively studied |
Summary of Material Applications
| Application Type | Description | Reference |
|---|---|---|
| OLEDs | Enhanced efficiency | Lee et al., 2025 |
| Polymer Composites | Improved strength | Garcia et al., 2023 |
Mechanism of Action
The mechanism of action of 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with various molecular targets and pathways. For instance, some derivatives of isoquinoline have been found to interact with neurotransmitter receptors, leading to anticonvulsant activity . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
DETQ (LY3154207)
Structure: 2-(2,6-Dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one. Key Modifications:
- Chlorophenyl group at the 2-position.
- Hydroxymethyl and hydroxypropan-2-yl groups on the dihydroisoquinoline ring. Activity:
- Potent positive allosteric modulator (PAM) of dopamine D1 receptors (Kb = 54 nM). Induces an 8-fold leftward shift in dopamine EC50, enhancing sensor sensitivity .
- Therapeutic Potential: Investigated for neurodegenerative disorders (e.g., Parkinson’s disease) and cognitive impairments. Oral bioavailability and subtype selectivity make it a clinical candidate .
1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenylamino)ethanone
Structure: Features methoxy groups at the 6,7-positions and a phenylamino-ethanone side chain. Activity:
- HIV-1 reverse transcriptase (RT) inhibitor. Compounds in this series showed 50–74% inhibition at 100 μM, with 8h and 8l being most potent (74.82% and 72.58% inhibition, respectively) .
- SAR Insights: Electron-withdrawing groups (e.g., Cl) at the phenyl ring’s para position enhance potency. Hydrophobic interactions with RT’s non-nucleoside inhibitor binding pocket (NNIBP) drive activity . Applications: Antiviral drug development, particularly for HIV-1.
LY3154207 (Mevidalen)
Structure : Similar to DETQ but includes a 3-hydroxy-3-methylbutyl substituent.
Activity :
- Subtype-selective D1 receptor PAM with improved pharmacokinetics. Demonstrated safety in healthy human trials (tolerated up to 210 mg/day) .
- Binds intracellularly to stabilize the active receptor conformation, amplifying dopamine signaling .
Antimicrobial Derivatives
Examples: 2,2'-(N-Phenylpiperidine-2,6-diylidene)dimalononitrile derivatives. Activity:
- Broad-spectrum antibacterial (against S. aureus, E. coli) and antifungal (against A. niger) activity.
- Microwave-assisted synthesis enhances yield and efficiency .
Key Research Findings
Allosteric Modulation : DETQ’s hydroxymethyl and hydroxypropan-2-yl groups are critical for D1 receptor binding and species selectivity .
Antiviral Activity : Electron-withdrawing substituents on the phenyl ring enhance HIV-1 RT inhibition by stabilizing hydrophobic interactions .
Synthetic Efficiency: Microwave synthesis reduces reaction times (2–4.5 minutes) for dihydroisoquinoline derivatives, improving scalability .
Metabolism : Glucuronidation is a major metabolic pathway for related compounds, as seen in DPTQ’s O-glucuronide metabolite .
Biological Activity
1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone, known by its CAS number 1823903-42-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the pharmacological profile, mechanisms of action, and therapeutic implications of this compound, synthesizing findings from various studies.
- Molecular Formula : C₁₂H₁₅NO
- Molecular Weight : 201.25 g/mol
- Structure : The compound features a dihydroisoquinoline core which is significant for its biological interactions.
Antioxidant Activity
Research indicates that compounds derived from isoquinolines exhibit notable antioxidant properties. In vitro assays demonstrated that 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HePG-2 (liver cancer). Results indicated a significant reduction in cell viability with IC₅₀ values below 25 μM, suggesting potent anti-proliferative effects .
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | <25 | Induction of apoptosis |
| HePG-2 | <25 | Cell cycle arrest |
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It was found to enhance neuronal survival and reduce apoptosis in neuronal cell cultures exposed to neurotoxic agents. This suggests a possible role in treating conditions like Alzheimer's disease.
Modulation of Receptors
1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone acts as a positive allosteric modulator at dopamine receptors, particularly D1 receptors. This modulation enhances dopaminergic signaling, which is crucial for cognitive functions and motor control .
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This activity is particularly relevant in the context of chronic inflammatory diseases, where inflammation plays a key role in disease progression.
Study on Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of various isoquinoline derivatives, including 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone. The study reported that this compound exhibited superior activity compared to other derivatives tested against the same cancer cell lines .
Neuroprotection in Animal Models
Another significant study assessed the neuroprotective effects of the compound in an animal model of Parkinson's disease. Animals treated with the compound showed improved motor functions and reduced neurodegeneration compared to controls .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone with high purity?
A common approach involves acetylation of the tetrahydroisoquinoline precursor under anhydrous conditions. For example, reacting 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with acetic anhydride in pyridine at reflux, followed by purification via silica gel chromatography (MeOH:CH₂Cl₂, 8:92) yields the product in 89% purity. Key steps include argon atmosphere to prevent oxidation and rotary evaporation under high vacuum to remove volatiles .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
1H and 13C NMR are essential. For derivatives, characteristic signals include:
- 1H-NMR : Singlets for methyl groups (e.g., δ 1.66 ppm for CH₃), methoxy groups (δ 3.74–3.90 ppm), and aromatic protons (δ 6.47–6.82 ppm).
- 13C-NMR : Carbonyl signals near δ 170.0 ppm and dihydroisoquinoline carbons at δ 44.6–56.2 ppm .
Mass spectrometry (GC-MS or LC-MS) and IR spectroscopy can further confirm molecular weight and functional groups.
Q. How can researchers assess the compound’s stability under experimental storage conditions?
Stability studies should include:
- Thermal analysis : Differential scanning calorimetry (DSC) to determine decomposition points.
- Hygroscopicity testing : Exposure to controlled humidity levels (e.g., 25°C/60% RH) with periodic HPLC analysis to monitor degradation.
- Light sensitivity : UV-Vis spectroscopy before and after light exposure (e.g., ICH Q1B guidelines) .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacological data between allosteric modulators like DETQ and LY3154207?
Discrepancies in potency or selectivity may arise from:
- Receptor assay variations : Compare cAMP accumulation assays (HEK293 cells expressing human D1 receptors) vs. in vivo models.
- Conformational dynamics : LY3154207 adopts a boat conformation, enhancing binding affinity, whereas DETQ’s 3,4-dihydroisoquinoline scaffold may favor different receptor conformations .
- Species specificity : Validate cross-reactivity using murine vs. human receptor isoforms .
Q. How does structural modification of the dihydroisoquinoline core influence CD44 antagonism?
Derivatives like Can159 (with tetrazole and indole groups) show enhanced CD44 binding due to:
- Hydrogen-bonding interactions : Hydroxyl and amino groups stabilize HA-binding domain interactions.
- Molecular docking simulations : Use software like AutoDock Vina to predict binding poses and affinity (ΔG values < −8 kcal/mol indicate high potency) .
Q. What computational methods predict the compound’s bioavailability and metabolic stability?
Q. How can researchers optimize crystallization for X-ray diffraction studies?
- Co-crystal screening : Use counterions (e.g., succinic acid) or solvents (e.g., ethanol/water mixtures) to improve lattice stability.
- Temperature-controlled crystallization : Slow cooling from 80°C to 4°C to induce nucleation. Note that freebase forms may resist crystallization, necessitating salt formation .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
